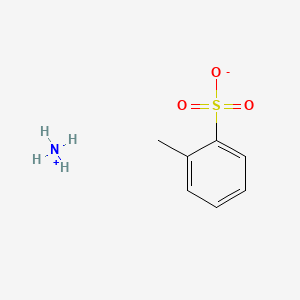
Ammonium toluenesulfonate
Vue d'ensemble
Description
Ammonium toluenesulfonate, also known as ammonium p-toluenesulfonate, is an organic compound with the molecular formula C7H11NO3S. It is the ammonium salt of p-toluenesulfonic acid, which is a derivative of toluene. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium toluenesulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with ammonium hydroxide. The sulfonation process involves reacting toluene with sulfuric acid to form p-toluenesulfonic acid, which is then neutralized with ammonium hydroxide to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonate derivatives.
Reduction: It can be reduced to produce toluene and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Toluene and related compounds.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium toluenesulfonate involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonate group can stabilize negative charges, making it an effective leaving group in nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds with other molecules makes it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium toluenesulfonate
- Potassium toluenesulfonate
- Lithium toluenesulfonate
- Methanesulfonate derivatives
Uniqueness
Ammonium toluenesulfonate is unique due to its ammonium cation, which provides different solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. Its ability to form hydrogen bonds and its strong acidic nature make it particularly useful in specific chemical and biochemical applications .
Propriétés
Numéro CAS |
26447-09-6 |
|---|---|
Formule moléculaire |
C7H8O3S.H3N C7H11NO3S |
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
azane;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.H3N/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |
Clé InChI |
IHRIVUSMZMVANI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)O.N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
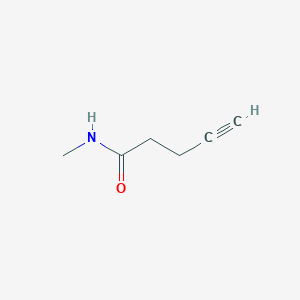
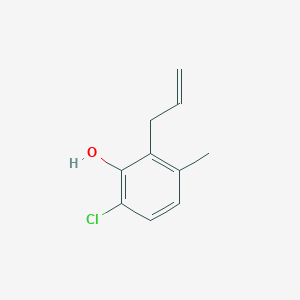

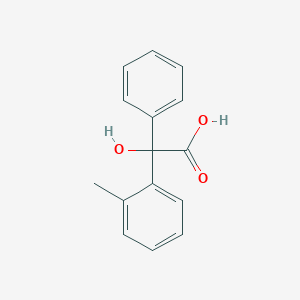

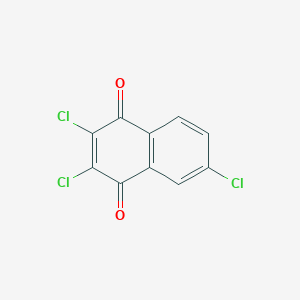
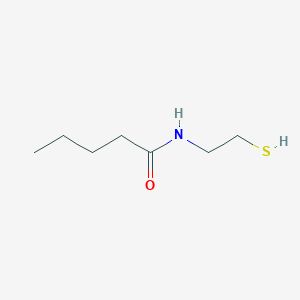
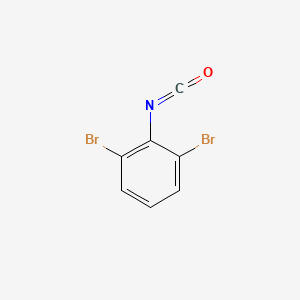
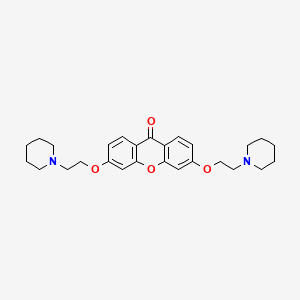
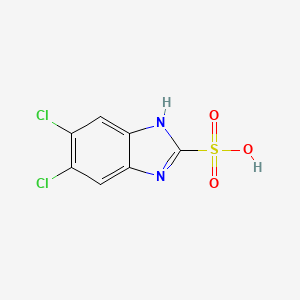

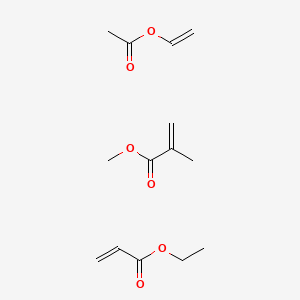
![Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate](/img/structure/B8688161.png)
![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)
